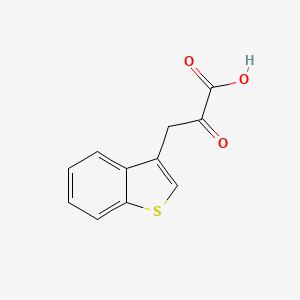

3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid” is an alanine derivative . It has a molecular formula of C11H11NO2S and a molecular weight of 221.275 . It is recognized to be beneficial as an ergogenic dietary substance .

Synthesis Analysis

The synthesis of 1-benzothiophene-3-carboxylic acid derivatives, which includes “3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid”, involves both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . Tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates allows the preparation of substituted 1-benzothiophene-3-carboxamides . A series of 2-aminobenzothiophenes, including esters of 3-carboxylic acids, were obtained by a CuBr/1,10-Phen-catalyzed Ullmann cross coupling .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid” include Rh-catalyzed intramolecular heterocyclization and CuBr/1,10-Phen-catalyzed Ullmann cross coupling .Physical And Chemical Properties Analysis

“3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 416.7±35.0 °C at 760 mmHg, and a flash point of 205.8±25.9 °C . The melting point is not available .Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid has been employed in synthesizing heterocyclic compounds like pyridines and quinolines . These compounds are widely used in pharmaceuticals and agrochemicals due to their biological activities.

Inhibition of Acetylcholinesterase (AChE)

An important characteristic of 3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid lies in its inhibition of the enzyme acetylcholinesterase (AChE) . AChE is a key enzyme in the nervous system and its inhibitors are used in the treatment of Alzheimer’s disease and other neurological disorders.

Intermediate in Drug Design

This compound assumes a crucial role as an intermediate in the synthesis of diverse heterocyclic compounds and finds application across various scientific research domains . It can be used to create new molecules with potential therapeutic benefits.

Carborane-Containing Drugs

3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid can be used in the development of carborane-containing drugs . These drugs are an emerging class of compounds with potential beneficial applications in drug design.

Boron Neutron Capture Therapy (BNCT)

Carborane-based drugs, which can be developed using 3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid, have shown promise for applications in Boron Neutron Capture Therapy (BNCT) . BNCT is a type of radiation therapy used for the treatment of cancer.

Enzyme Inhibitors

Carborane-based drugs can also act as enzyme inhibitors . Enzyme inhibitors are substances that bind to enzymes and decrease their activity. They are often used in the treatment of diseases.

Safety and Hazards

“3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove to fresh air . In case of ingestion, it is recommended to wash out mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name |

3-(1-benzothiophen-3-yl)-2-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAASHVCMTXVXDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(methylsulfanyl)-N-[(1,2,4-oxadiazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2732855.png)

![8-(2-(2,6-dimethylmorpholino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732857.png)

![N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2732858.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2732862.png)

![1-[4-(Adamantan-1-yl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride](/img/structure/B2732868.png)

![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2732876.png)

![(Z)-ethyl 2-((1-naphthoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2732877.png)